3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]
Brand Name: Vulcanchem
CAS No.: 1803584-48-6
VCID: VC2891703
InChI: InChI=1S/C10H14N2/c1-3-9-10(4-2-5-10)11-6-8-12(9)7-1/h1,3,7,11H,2,4-6,8H2
SMILES: C1CC2(C1)C3=CC=CN3CCN2
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol

3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]

CAS No.: 1803584-48-6

Cat. No.: VC2891703

Molecular Formula: C10H14N2

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] - 1803584-48-6

Specification

CAS No. 1803584-48-6
Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
IUPAC Name spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]
Standard InChI InChI=1S/C10H14N2/c1-3-9-10(4-2-5-10)11-6-8-12(9)7-1/h1,3,7,11H,2,4-6,8H2
Standard InChI Key LPDKRUARQIWXHH-UHFFFAOYSA-N
SMILES C1CC2(C1)C3=CC=CN3CCN2
Canonical SMILES C1CC2(C1)C3=CC=CN3CCN2

Introduction

Chemical Properties and Identifiers

3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] possesses distinct chemical properties derived from its spirocyclic structure. The compound's full characterization includes various chemical identifiers that are essential for researchers working with this molecule.

Physical and Chemical Parameters

The physical and chemical parameters of 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] are summarized in Table 1:

ParameterValueReference
CAS Number1803584-48-6
Molecular FormulaC₁₀H₁₄N₂
Molecular Weight162.23 g/mol
IUPAC Namespiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]
PubChem Compound ID100753145
Physical FormNot specified in available literature-
Purity (Commercial)Typically 95%

Structural Identifiers

For computational and database purposes, the compound is characterized by the following structural identifiers:

Identifier TypeValueReference
InChIInChI=1S/C10H14N2/c1-3-9-10(4-2-5-10)11-6-8-12(9)7-1/h1,3,7,11H,2,4-6,8H2
InChIKeyLPDKRUARQIWXHH-UHFFFAOYSA-N
SMILESC1CC2(C1)C3=CC=CN3CCN2

The chemical structure features a spiro carbon atom that connects the cyclobutane ring with the partially hydrogenated pyrrolo[1,2-a]pyrazine moiety. This arrangement creates a rigid, three-dimensional scaffold with specific spatial orientation of functional groups, which is crucial for potential biological interactions.

Structural Comparison with Similar Compounds

A comparative analysis of 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] with structurally related compounds provides insights into how subtle structural modifications might influence physical, chemical, and potentially biological properties.

Comparison with Analogous Spirocyclic Compounds

Table 2 presents a comparison of 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] with selected structurally related compounds:

Compound NameCAS NumberMolecular FormulaStructural DifferenceReference
3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]1803584-48-6C₁₀H₁₄N₂Base structure
3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine]1210719-18-8C₁₁H₁₆N₂Contains a cyclopentane ring instead of cyclobutane
3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine1092794-38-1C₁₂H₁₆N₂Contains an isoquinoline moiety with an amine group
tert-butyl N-{3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-yl}carbamateNot specified in sourcesC₁₅H₂₃N₃O₂Contains additional tert-butyl carbamate group

Structure-Property Relationships

The structural differences between these compounds lead to distinct physicochemical properties:

  • Ring size variation (cyclobutane versus cyclopentane) affects ring strain and conformational flexibility, which can influence chemical reactivity and binding properties .

  • The incorporation of different heterocyclic systems (pyrrolo[1,2-a]pyrazine versus isoquinoline) changes the electronic distribution and hydrogen bonding capabilities, potentially altering interactions with biological targets.

  • The addition of functional groups (such as amine or tert-butyl carbamate) modifies the polarity, solubility, and potential for specific molecular recognition events.

These structure-property relationships are crucial for understanding how structural modifications can be leveraged to optimize compounds for specific applications, particularly in drug discovery and development.

SupplierProduct IDQuantityPrice RangePurityReference
EnamineENA455586204100 mg€229.60Not specified
CymitQuimica3D-DXC5844850 mg€373.00Min. 95%
Vulcan ChemVC2891703Not specifiedNot specifiedNot specified

Current Research and Future Directions

Research involving 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] is still evolving, with various aspects being explored by researchers in organic chemistry and medicinal chemistry.

Current Research Focus

Current research on this compound and related spirocyclic structures appears to focus on:

  • Development of more efficient synthetic methods to produce the compound with higher yield and purity.

  • Exploration of its potential as a building block in medicinal chemistry for the creation of compound libraries.

  • Investigation of its possible biological activities and structure-activity relationships.

The compound's unique structural features make it an interesting subject for studies aimed at understanding the relationship between molecular architecture and function.

Future Research Directions

Future research on 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] may explore:

  • Detailed structure-activity relationship studies to elucidate how specific structural features contribute to biological activity.

  • Development of derivatives with enhanced properties for targeted applications in drug discovery.

  • Computational studies to predict interactions with biological targets and optimize molecular design.

  • More comprehensive biological evaluation to identify specific therapeutic areas where this compound or its derivatives might show promise.

The continued interest in spirocyclic compounds in medicinal chemistry suggests that research on 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] will likely expand as new synthetic methods and biological screening technologies become available.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator